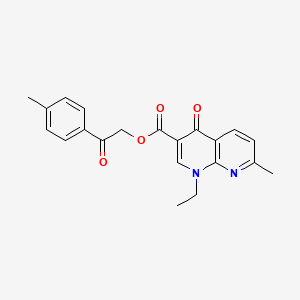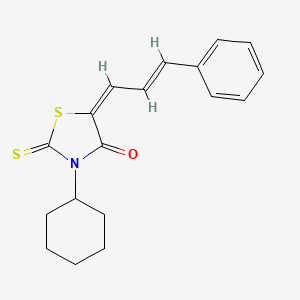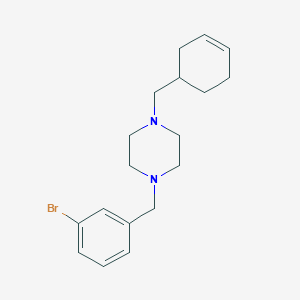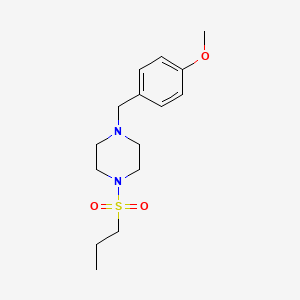![molecular formula C17H25NO2 B10880538 N-[4-(Allyloxy)-3-ethoxybenzyl]-N-cyclopentylamine CAS No. 861433-18-3](/img/structure/B10880538.png)
N-[4-(Allyloxy)-3-ethoxybenzyl]-N-cyclopentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It features an allyloxy group, an ethoxybenzyl moiety, and a cyclopentylamine backbone.
- The compound’s synthesis involves specific reactions, which we’ll explore further.
N-[4-(Allyloxy)-3-ethoxybenzyl]-N-cyclopentylamine: C19H29NO2
.Preparation Methods
- The synthesis of N-[4-(Allyloxy)-3-ethoxybenzyl]-N-cyclopentylamine can be achieved through a two-step process:
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
N-[4-(Allyloxy)-3-ethoxybenzyl]-N-cyclopentylamine: may undergo various reactions:
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate due to its unique structure.
Chemistry: Explore its reactivity and applications in organic synthesis.
Biology: Assess its effects on cellular processes.
Industry: Consider its use in specialty chemicals or materials.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, consider comparing it to related compounds like N-allyloxybenzylamines or cyclopentylamines .
- Highlight its distinct features and potential advantages.
Remember that this compound’s applications and mechanisms are still areas of active investigation Researchers continue to explore its properties and potential
Properties
CAS No. |
861433-18-3 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C17H25NO2/c1-3-11-20-16-10-9-14(12-17(16)19-4-2)13-18-15-7-5-6-8-15/h3,9-10,12,15,18H,1,4-8,11,13H2,2H3 |
InChI Key |
DWUULWTYWMGKSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCC2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-2,6-dimethylmorpholine](/img/structure/B10880463.png)
![(2E)-3-(4-bromophenyl)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B10880464.png)
methanone](/img/structure/B10880472.png)
![7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10880475.png)
methanone](/img/structure/B10880477.png)



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B10880526.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10880529.png)
![1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10880530.png)

